molecular formula C14H21ClN2O3S B2586478 4-((1-(Butylsulfonyl)piperidin-4-yl)oxy)-3-chloropyridine CAS No. 2034524-87-1

4-((1-(Butylsulfonyl)piperidin-4-yl)oxy)-3-chloropyridine

Cat. No. B2586478
CAS RN: 2034524-87-1
M. Wt: 332.84
InChI Key: FAHWBGJRJIIQQQ-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Chemical Reactions Analysis

Catalytic protodeboronation of pinacol boronic esters allows for formal anti-Markovnikov alkene hydromethylation . This is a valuable but unknown transformation .

Scientific Research Applications

Synthesis and Biological Activity

Compounds with the piperidin-4-ylsulfonyl moiety have been synthesized and evaluated for their biological activities. For instance, a study by Khalid et al. (2016) focused on the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, which were evaluated against butyrylcholinesterase (BChE) enzyme. The compounds exhibited potential enzyme inhibitory activity, showcasing their relevance in therapeutic applications related to enzyme regulation (Khalid et al., 2016).

Anticancer Potential

Research into sulfonamide compounds with piperidine structures has revealed their potential as anticancer agents. For example, Madácsi et al. (2013) synthesized a library of piperidine ring-fused aromatic sulfonamides and tested them for their ability to induce oxidative stress and glutathione depletion in cancer cells, showing promising cytotoxic effects in micromolar concentrations. This study indicates the potential of such compounds in cancer therapy (Madácsi et al., 2013).

Antimicrobial Activity

The synthesis and evaluation of N-substituted derivatives of compounds containing the phenylsulfonyl piperidin-4-yl moiety have also been explored for their antimicrobial properties. Khalid et al. (2016) synthesized a series of N-substituted derivatives and evaluated them against Gram-negative and Gram-positive bacteria, demonstrating moderate to significant activity (Khalid et al., 2016).

Molecular Docking Studies

The interaction of sulfonyl-containing compounds with biological targets has been studied through molecular docking. Khalid, Rehman, and Abbasi (2014) synthesized a series of new N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives and screened them for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzyme inhibition activities. Their research included molecular docking to examine binding interactions, revealing the compounds' potential as enzyme inhibitors (Khalid, Rehman, & Abbasi, 2014).

Mechanism of Action

Safety and Hazards

The safety data sheet for a related compound, (1-(Methylsulfonyl)piperidin-4-yl)methanol, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating active research in this field.

properties

IUPAC Name

4-(1-butylsulfonylpiperidin-4-yl)oxy-3-chloropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O3S/c1-2-3-10-21(18,19)17-8-5-12(6-9-17)20-14-4-7-16-11-13(14)15/h4,7,11-12H,2-3,5-6,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHWBGJRJIIQQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCC(CC1)OC2=C(C=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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